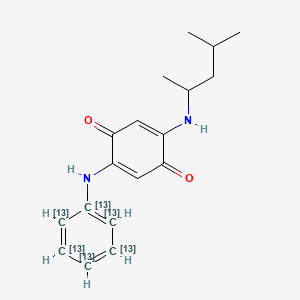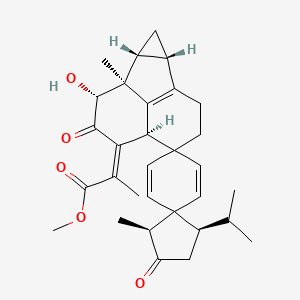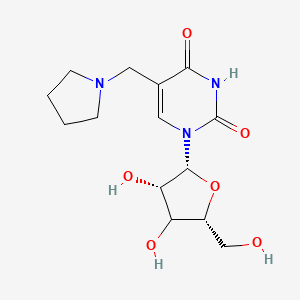
6PPD-quinone-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6PPD-quinone-13C6 is a labeled derivative of 6PPD-quinone, which is an oxidation product of the widely used tire additive N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine (6PPD). This compound is of significant interest due to its high toxicity to aquatic organisms, particularly fish species such as coho salmon. The labeled version, this compound, is used as an internal standard in analytical chemistry to quantify the presence of 6PPD-quinone in environmental samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6PPD-quinone-13C6 involves the oxidation of 6PPD-13C6, which is the labeled version of the parent compound. The oxidation process typically employs strong oxidizing agents such as ozone or singlet oxygen in an aqueous environment. The reaction conditions include controlled temperature and pH to ensure the complete conversion of 6PPD-13C6 to this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The production process is optimized for yield and purity, ensuring that the final product meets the required standards for use as an analytical standard .
Chemical Reactions Analysis
Types of Reactions
6PPD-quinone-13C6 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction that forms this compound from 6PPD-13C6.
Reduction: Can revert this compound back to 6PPD-13C6 under specific conditions.
Substitution: Reactions where functional groups on the quinone ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Ozone, singlet oxygen, and other strong oxidizing agents in aqueous solutions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas under controlled conditions.
Substitution: Various nucleophiles can be used to substitute functional groups on the quinone ring.
Major Products Formed
Oxidation: this compound.
Reduction: 6PPD-13C6.
Substitution: Various substituted quinone derivatives depending on the nucleophile used.
Scientific Research Applications
6PPD-quinone-13C6 is primarily used in environmental chemistry to study the presence and impact of 6PPD-quinone in water bodies. Its applications include:
Analytical Chemistry: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to quantify 6PPD-quinone levels in environmental samples.
Environmental Toxicology: Research on the toxic effects of 6PPD-quinone on aquatic organisms, particularly fish species.
Water Treatment Research: Studies on the degradation and removal of 6PPD-quinone from water using advanced oxidation processes.
Mechanism of Action
The mechanism of action of 6PPD-quinone-13C6 involves its interaction with biological molecules in aquatic organisms. The quinone structure is highly reactive and can form adducts with proteins and DNA, leading to cellular damage and toxicity. The primary molecular targets include enzymes involved in oxidative stress response and DNA repair pathways .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine (6PPD): The parent compound, used as an antioxidant in tires.
1,3-Diphenylguanidine (DPG): Another tire additive with similar applications but different chemical structure
Uniqueness
6PPD-quinone-13C6 is unique due to its labeled carbon atoms, which make it an ideal internal standard for analytical methods. Its high toxicity and environmental persistence also distinguish it from other similar compounds .
Properties
Molecular Formula |
C18H22N2O2 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
2-((1,2,3,4,5,6-13C6)cyclohexatrienylamino)-5-(4-methylpentan-2-ylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)9-13(3)19-15-10-18(22)16(11-17(15)21)20-14-7-5-4-6-8-14/h4-8,10-13,19-20H,9H2,1-3H3/i4+1,5+1,6+1,7+1,8+1,14+1 |
InChI Key |
UBMGKRIXKUIXFQ-XNKFZZRESA-N |
Isomeric SMILES |
CC(C)CC(C)NC1=CC(=O)C(=CC1=O)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |
Canonical SMILES |
CC(C)CC(C)NC1=CC(=O)C(=CC1=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)

![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)







![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)


